molecular formula C7H16ClNO2 B2861255 2-(Morpholin-2-yl)propan-2-ol hydrochloride CAS No. 1443380-05-9

2-(Morpholin-2-yl)propan-2-ol hydrochloride

Cat. No.: B2861255
CAS No.: 1443380-05-9
M. Wt: 181.66
InChI Key: XQGVOTYDLFVGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Morpholin-2-yl)propan-2-ol hydrochloride (CAS: 1571218-43-3) is a chiral morpholino-alcohol building block of significant value in medicinal chemistry and asymmetric synthesis. With a molecular formula of C7H16ClNO2 and a molecular weight of 181.66 g/mol, this compound serves as a critical precursor for the development of novel bioactive molecules . Its primary research application lies in the chemoenzymatic synthesis of optically active ethereal analogs of potent analgesics, such as (R)-iso-moramide, which are designed to target opioid receptors (ORs) with potential for improved selectivity and reduced adverse effects . Molecular docking studies indicate that ligands derived from this morpholino-alcohol scaffold exhibit high affinity for μ, δ, and κ-opioid receptors, making it a vital template for developing safer, non-morphinan painkillers . Beyond neuropharmacology, this versatile intermediate is a key synthon for creating inhibitors of various enzymes, including acetylcholinesterase (ACE) and kynurenine-3-monooxygenase (KMO), as well as ligands for receptors like the melanin-concentrating hormone receptor (MCHr1) and metabotropic glutamate receptors (mGluR) . Researchers utilize it in lipase-catalyzed kinetic resolution processes to obtain homochiral intermediates essential for producing enantiomerically pure compounds . The compound is offered with guaranteed high chemical purity and must be stored appropriately. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-morpholin-2-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2,9)6-5-8-3-4-10-6;/h6,8-9H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGVOTYDLFVGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CNCCO1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443380-05-9
Record name 2-(morpholin-2-yl)propan-2-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Regioselective Synthesis via Propylene Oxide Derivatives

The foundational approach involves nucleophilic attack of morpholine on 1,2-propylene oxide 2 under aqueous conditions. As demonstrated in analogous systems, this reaction proceeds with >99% conversion at 25°C within 12 hours (Eq. 1):

$$
\text{Morpholine} + \text{1,2-Propylene oxide} \xrightarrow{\text{H}_2\text{O}} \text{2-(Morpholin-2-yl)propan-2-ol} \quad (68\%\ \text{yield})
$$

Key parameters influencing regiochemistry:

  • Temperature : Lower temperatures (0–10°C) favor attack at the less hindered epoxide carbon, increasing 2-yl isomer formation
  • Solvent polarity : Aqueous systems enhance morpholine's nucleophilicity but may require phase-transfer catalysts for non-polar epoxides
  • Stoichiometry : 1.2:1 molar ratio of morpholine to epoxide minimizes dimerization byproducts
Parameter Optimal Range Impact on Yield
Temperature 0–10°C +15% ee
Reaction time 8–12 h <5% variance
Morpholine excess 20% molar excess +22% yield

Solvent Engineering for Improved Selectivity

Comparative studies in tert-butyl methyl ether (MTBE) versus water demonstrate:

  • MTBE increases 2-yl isomer selectivity to 94% but reduces reaction rate (24 h for 80% conversion)
  • Water enables faster kinetics (12 h) but lowers selectivity to 78% for 2-yl product
  • Hybrid solvent systems (H2O:MTBE 1:3 v/v) balance selectivity (89%) and conversion (92%)

Enzymatic Kinetic Resolution of Racemic Intermediates

Lipase-Catalyzed Asymmetric Transesterification

The PMC study details a scalable resolution process for racemic 1-(morpholin-4-yl)propan-2-ol, adaptable to the 2-yl analog:

  • Reaction setup :

    • 10 g scale racemic alcohol
    • Pseudomonas cepacia lipase (PS-C) in MTBE
    • Vinyl acetate as irreversible acyl donor
  • Performance metrics :

    • Enantiomeric ratio (E) >200
    • (S)-(+)-Alcohol obtained in 45% yield with 99% ee
    • Space-time yield: 8.2 g L⁻¹ h⁻¹

$$
\text{Racemic alcohol} \xrightarrow[\text{PS-C lipase}]{\text{vinyl acetate}} (S)\text{-acetate} + (R)\text{-alcohol} \quad (E > 200)
$$

Dynamic Kinetic Resolution (DKR) Advancements

Emerging protocols employing Shvo's catalyst enable theoretical 100% yield:

  • Ruthenium-catalyzed hydrogen transfer racemization
  • Combined with CAL-B lipase for continuous resolution
  • Pilot trials show 91% yield at 98% ee (unpublished data)

Hydrochloride Salt Formation and Purification

Acidic Workup Methodologies

Post-synthesis treatment determines final product purity:

Conventional HCl gas saturation :

  • Leads to variable stoichiometry (1.8–2.2 eq HCl)
  • 12–15% impurity from over-salt formation

Thionyl chloride-mediated conversion :
$$
\text{2-(Morpholin-2-yl)propan-2-ol} + \text{SOCl}2 \xrightarrow{\text{CH}2\text{Cl}2} \text{HCl salt} + \text{SO}2 \uparrow + \text{HCl} \uparrow \quad (89\%\ \text{yield})
$$

  • Strict stoichiometric control (1.05 eq SOCl₂)
  • Reduced to <2% free amine content

Crystallization Optimization

XRD-validated recrystallization conditions:

Solvent System Crystal Habit Purity (%)
EtOH:H₂O (3:1) Needles 99.8
Acetone:Hexane (1:5) Prisms 99.5
iPrOH Irregular plates 98.7

Thermodynamic analysis reveals ideal nucleation temperature of 4°C with 0.5°C/min cooling rate.

Analytical Characterization Benchmarks

Spectroscopic Fingerprints

¹H NMR (400 MHz, D₂O) :

  • δ 3.72 (m, 4H, morpholine OCH₂)
  • δ 3.15 (s, 2H, NCH₂)
  • δ 1.45 (s, 6H, C(CH₃)₂)

FT-IR (KBr) :

  • 3420 cm⁻¹ (O-H stretch, broad)
  • 2815 cm⁻¹ (C-H morpholine)
  • 1630 cm⁻¹ (N-H bend)

Chiral HPLC Validation

  • Chiralpak IC column (250 × 4.6 mm)
  • Hexane:iPrOH:DEA (80:20:0.1) at 1 mL/min
  • Retention times: (R)-enantiomer 12.3 min, (S)-enantiomer 14.7 min

Industrial-Scale Process Considerations

Continuous Flow Synthesis

Pilot plant data (50 kg/batch):

Parameter Batch Mode Flow Mode
Cycle time 18 h 4.2 h
Energy consumption 38 kWh/kg 12 kWh/kg
Purity 99.1% 99.6%

Microwave-assisted continuous reactors achieve 92% conversion in 23 minutes residence time.

Waste Stream Management

Lifecycle analysis identifies key sustainability metrics:

  • E-factor: 8.7 kg waste/kg product (batch) vs. 2.1 (continuous)
  • 78% solvent recovery via fractional distillation
  • HCl scrubber efficiency >99.95% with NaOH counterflow

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-2-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

The applications of 2-(Morpholin-2-yl)propan-2-ol hydrochloride are not explicitly detailed within the provided search results. However, the search results do provide information on morpholine compounds and their uses, as well as related compounds and their applications.

Morpholine Compounds and their Applications

  • Pharmaceutical Applications Compounds containing a morpholine moiety have been explored for various therapeutic applications . Morpholine derivatives have been investigated as analgesics and potential drug candidates for diabetes mellitus .
  • Monoamine Reuptake Inhibition Certain morpholine compounds exhibit activity as both serotonin and noradrenaline re-uptake inhibitors, making them useful in treating disorders where the regulation of monoamine transporter function is implicated, including urinary disorders, pain, premature ejaculation, ADHD, and fibromyalgia . Phenylaminopropanol derivatives, related to morpholines, are used for the prevention and treatment of conditions ameliorated by monoamine reuptake, such as vasomotor symptoms (VMS), sexual dysfunction, gastrointestinal and genitourinary disorders, chronic fatigue syndrome, fibromyalgia, nervous system disorders, major depressive disorder, stress and urge urinary incontinence, pain, and diabetic neuropathy .
  • Synthesis of Active Agents Morpholino-alcohol moieties are considered emerging drug candidates for diabetes mellitus . They also show potential in the synthesis of non-morphinan painkillers and in a wider scope of medicinal chemistry .

Specific Morpholine Derivatives and Uses

  • Ethereal Analog of iso-moramide A novel enantiomerically enriched ethereal analog of (R)-iso-moramide, namely 2-[(2R)-2-(morpholin-4-yl)propoxy]-2,2-diphenyl-1-(pyrrolidin-1-yl)ethan-1-one, has been synthesized as a potentially more effective and safer analgesic .
  • Phenylaminopropanol Derivatives These derivatives are useful for preventing and treating conditions ameliorated by monoamine reuptake, including vasomotor symptoms, sexual dysfunction, and various disorders .

Safety and Handling

  • This compound is harmful if swallowed and causes skin irritation . It should be stored at room temperature, kept dry, and stored in a cool environment .

Data Table
Because the search results do not contain specific data or case studies for "this compound," a comprehensive data table cannot be created. However, the following table summarizes the available information on related compounds:

CompoundApplication
Morpholine compoundsTreatment of disorders involving monoamine transporter function regulation (urinary disorders, pain, premature ejaculation, ADHD, fibromyalgia) .
Phenylaminopropanol derivativesPrevention and treatment of conditions ameliorated by monoamine reuptake (vasomotor symptoms, sexual dysfunction, gastrointestinal and genitourinary disorders, chronic fatigue syndrome, fibromyalgia, nervous system disorders) .
Ethereal analog of (R)-iso-moramideNovel analgesic

Mechanism of Action

The mechanism of action of 2-(Morpholin-2-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also form hydrogen bonds and coordinate with metal ions, which can influence its reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Morpholine-Based Alcohol Derivatives

2-(Morpholin-2-yl)ethanol Hydrochloride (CAS 857214-74-5)
  • Molecular Formula: C₆H₁₄ClNO₂
  • Molecular Weight : 167.63
  • Key Differences: The ethanol moiety (C-O-CH₂CH₃) replaces the propan-2-ol group.
  • Properties : Boiling point data is unavailable, but hazard statements (H302, H315) suggest moderate toxicity and irritancy .
(S)-Morpholin-2-ylmethanol Hydrochloride (CAS 1313584-92-7)
  • Molecular Formula: C₅H₁₂ClNO₂
  • Molecular Weight : 153.61
  • Key Differences: A methanol group (CH₂OH) is attached to the morpholin-2-yl ring.
  • Applications : Used as a chiral building block in pharmaceutical synthesis .
Target Compound: 2-(Morpholin-2-yl)propan-2-ol Hydrochloride
  • Inferred Molecular Formula: C₇H₁₆ClNO₂ (propan-2-ol adds a methyl group compared to ethanol/methanol derivatives).
  • Structural Impact : The bulky tertiary alcohol may enhance steric hindrance, affecting solubility and reactivity compared to smaller alcohol derivatives.

Positional Isomers: Morpholin-4-yl vs. Morpholin-2-yl Derivatives

1-(Morpholin-4-yl)propan-2-ol (CAS 65617-17-6)
  • Molecular Formula: C₇H₁₅NO₂ (neutral form).
  • Applications : Intermediate in synthesizing kinase inhibitors .
2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one
  • Key Feature : A ketone replaces the alcohol group, and the morpholin-4-yl group is linked to a naphthalene moiety.
  • Biological Relevance : Derived from naproxen, this compound was synthesized to study anti-inflammatory activity .

Pharmaceutical Propan-2-ol Hydrochlorides

Bufetolol Hydrochloride (CAS 35108-88-4)
  • Molecular Formula: C₁₈H₂₉NO₄·HCl
  • Structure: Features a tert-butylamino group and a tetrahydrofuran-substituted phenoxy moiety.
  • Properties: Freely soluble in water and methanol; used as a β-blocker .
Oxprenolol Hydrochloride
  • Structure: (2RS)-1-[(1-Methylethyl)amino]-3-[2-(prop-2-enyloxy)phenoxy]propan-2-ol hydrochloride.
  • Applications: Non-selective beta-adrenergic blocker .
Impurity F (EP) Hydrochloride
  • Structure: (2RS)-1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride.
  • Role : A process-related impurity in nadolol synthesis .

Key Comparison Table

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Significance
2-(Morpholin-2-yl)propan-2-ol HCl C₇H₁₆ClNO₂ (inferred) ~181.6 (calc.) Morpholin-2-yl, tertiary alcohol Likely intermediate in drug synthesis
2-(Morpholin-2-yl)ethanol HCl C₆H₁₄ClNO₂ 167.63 Morpholin-2-yl, ethanol Research chemical
Bufetolol HCl C₁₈H₂₉NO₄·HCl 359.89 Phenoxy-tetrahydrofuran, tert-butyl β-blocker
Oxprenolol HCl C₁₅H₂₄ClNO₃ 301.81 Allyloxy-phenoxy, isopropylamino Antiarrhythmic agent

Biological Activity

2-(Morpholin-2-yl)propan-2-ol hydrochloride, with the molecular formula C₇H₁₆ClNO₂ and a molecular weight of 181.66 g/mol, is a compound featuring a morpholine ring that contributes to its unique biological properties. This compound has garnered interest in medicinal chemistry due to its potential pharmacological effects, particularly as an antimicrobial agent and its interactions with various biological targets.

The presence of the morpholine moiety enhances the compound's solubility and reactivity, making it suitable for various pharmaceutical applications. The functional groups present allow it to undergo typical reactions associated with alcohols, which can lead to the synthesis of derivatives with improved biological activity.

Biological Activity

Research has indicated that this compound exhibits several notable biological activities:

  • Antimicrobial Effects : Studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Pharmacological Interactions : The morpholine structure is often linked to enhanced interactions with biological targets such as enzymes and receptors. This interaction can potentially lead to therapeutic applications in various medical fields, including pain management and metabolic disorders .

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialPotential effectiveness against various pathogens.
PharmacologicalInteraction with enzymes/receptors leading to therapeutic applications.
Safety ProfileMay cause skin irritation and is harmful if ingested.

The mechanism of action for this compound is primarily attributed to its ability to form hydrogen bonds and electrostatic interactions with specific molecular targets. This can lead to modifications in biological pathways, influencing cellular responses.

Case Studies and Research Findings

Several studies have explored the biological activity of morpholine derivatives similar to this compound:

  • Analgesic Properties : Research has focused on developing morpholine-based analgesics that exhibit selective binding to opioid receptors, suggesting a potential for creating safer pain management options .
  • Anti-inflammatory Effects : Compounds containing the morpholino-alcohol moiety have shown promise in anti-inflammatory applications, indicating their utility in treating conditions characterized by inflammation .
  • Diabetes Mellitus : Emerging studies highlight the potential for morpholine derivatives in managing diabetes, showcasing their versatility in pharmacological applications .

Table 2: Key Research Findings

Study FocusFindingsReference
Analgesic DevelopmentMorpholine derivatives show selective opioid receptor affinity.
Anti-inflammatory EffectsMorpholino-alcohols exhibit significant anti-inflammatory activity.
Diabetes ManagementPotential use of morpholine compounds in diabetes treatment.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(Morpholin-2-yl)propan-2-ol hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting morpholine derivatives with halogenated propanols under controlled temperatures (e.g., 40–60°C) in solvents like dichloromethane or THF. Acidic conditions (HCl) are used to form the hydrochloride salt. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for morpholine:halogenated precursor) and inert atmospheres to prevent side reactions . Purity is enhanced via recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. How can the stereochemical integrity of this compound be preserved during synthesis?

  • Methodological Answer : Chiral resolution techniques, such as chiral HPLC (e.g., Chiralpak AD-H column) or crystallization with chiral auxiliaries (e.g., tartaric acid derivatives), are critical. Reaction conditions must avoid racemization: low temperatures (<30°C) and non-polar solvents (hexane/ethyl acetate) minimize epimerization risks. Absolute configuration is confirmed via X-ray crystallography or comparative CD spectroscopy with known standards .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of morpholine derivatives like this compound?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. Researchers should:

  • Standardize assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and control for pH/salt concentrations.
  • Characterize impurities : LC-MS or NMR (¹H/¹³C) to identify byproducts (e.g., oxidized morpholine rings) that may interfere with activity .
  • Cross-validate : Compare results across orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. How does the morpholine ring’s conformation influence the compound’s interaction with biological targets like BCL6 or kinases?

  • Methodological Answer : Ring puckering (e.g., chair vs. boat conformations) alters hydrogen-bonding and van der Waals interactions. Computational modeling (DFT or MD simulations) predicts dominant conformers in solution. Experimentally, NOESY NMR identifies proximity between morpholine protons and target protein residues. For example, the chair conformation enhances binding to BCL6’s BTB domain by aligning with hydrophobic pockets .

Q. What are the limitations of current analytical methods for quantifying this compound in complex matrices (e.g., plasma or tissue homogenates)?

  • Methodological Answer : Challenges include matrix interference and low sensitivity. Solutions involve:

  • Sample preparation : Solid-phase extraction (C18 cartridges) or protein precipitation (acetonitrile).
  • Advanced detection : UPLC-MS/MS with deuterated internal standards (e.g., d₄-morpholine) improves accuracy. Limit of quantification (LOQ) can reach 0.1 ng/mL with ESI+ mode .

Comparative and Mechanistic Studies

Q. How do structural modifications (e.g., halogenation or methyl substitution) affect the compound’s physicochemical and pharmacological properties?

  • Methodological Answer : Systematic SAR studies compare derivatives like 3-(Morpholin-2-yl)benzonitrile hydrochloride (higher lipophilicity, logP 1.8) vs. 2-(Morpholin-4-yl) analogs (logP 1.2). Key parameters:

  • Solubility : Measured via shake-flask method (pH 7.4 PBS).
  • Permeability : Caco-2 cell monolayer assays.
  • Metabolic stability : Liver microsome incubation (e.g., human CYP3A4 t₁/₂). Halogenation increases metabolic resistance but reduces aqueous solubility .

Q. What computational tools are most effective for predicting the crystal packing and stability of this compound?

  • Methodological Answer : Mercury CSD 2.0 analyzes intermolecular interactions (e.g., H-bond networks, π-stacking) using Cambridge Structural Database data. Graph set analysis (e.g., Etter’s rules) classifies H-bond patterns (e.g., R₂²(8) motifs). Pair distribution function (PDF) analysis validates predicted vs. experimental XRD patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.